3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Description
3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Biological Activity
3,3-Dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional components:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities, including anticancer and anti-inflammatory properties.
- Naphthalenylmethyl group : Often associated with enhanced binding affinity to biological targets.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : They may modulate receptors associated with neurotransmission and immune responses.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
Antioxidant | Scavenges reactive oxygen species (ROS), protecting cells from oxidative damage. |
Enzyme Inhibition | Inhibits specific enzymes involved in cancer metabolism and inflammation pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : A study published in MDPI highlighted that pyrazolo[3,4-d]pyrimidines showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Research demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
- Enzyme Inhibition Studies : A detailed structure-activity relationship (SAR) analysis indicated that modifications to the naphthalenylmethyl group significantly enhanced the inhibitory potency against specific kinases involved in cancer progression .
Properties
IUPAC Name |
3,3-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-24(2,3)13-21(30)25-11-12-29-22-20(14-27-29)23(31)28(16-26-22)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,14,16H,11-13,15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQEUBNQLRKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.